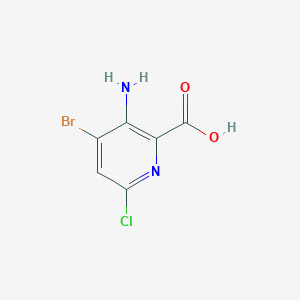
3-Amino-4-bromo-6-chloropicolinic acid
概要
説明
3-Amino-4-bromo-6-chloropicolinic acid is a chemical compound with the molecular formula C6H4BrClN2O2 . It contains a total of 16 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 Pyridine .
Molecular Structure Analysis
The molecular weight of 3-Amino-4-bromo-6-chloropicolinic acid is 251.47 . The molecular structure includes a carboxylic acid group, an aromatic primary amine, and a pyridine ring .Physical And Chemical Properties Analysis
3-Amino-4-bromo-6-chloropicolinic acid is a solid compound . Its exact physical properties such as melting point, boiling point, and density are not available in the current resources .科学的研究の応用
Chemical Reactivity and Synthesis Approaches The exploration of halogenated picolinic acids, such as 3-Amino-4-bromo-6-chloropicolinic acid, involves their reactivity in various chemical contexts. For instance, studies on halopyridines have shown that reactions with potassium amide in liquid ammonia can yield mixtures of amino derivatives, highlighting the potential for generating diverse chemical structures through substitution reactions (Czuba & Woźniak, 2010). Similarly, the electrosynthesis of aminonicotinic acids from halopyridines in the presence of CO2 has been investigated, demonstrating the feasibility of utilizing such compounds in electrochemical reduction processes to synthesize valuable chemicals (Gennaro et al., 2004).
Interaction with Biological Systems Research into the interaction of halogenated picolinic acids with biological systems, particularly through photolytic processes, reveals the intricate dynamics of these compounds under light exposure. Studies have examined the reactivity of halides with triplets of chlorinated and brominated picolinic acids, uncovering the contrasting effects of bromide and chloride in these interactions and their potential implications for environmental and biological systems (Rollet & Richard, 2006).
Herbicide Development and Environmental Impact The development of herbicides often involves halogenated picolinic acids due to their biological activity. Studies on compounds like picloram, which share structural similarities with 3-Amino-4-bromo-6-chloropicolinic acid, have led to insights into their adsorption-desorption behaviors on mercury electrodes, providing a foundation for understanding their environmental behaviors and potential risks (Mellado et al., 2005). Furthermore, the anchoring of such herbicides onto solid surfaces like silica gel has been explored as a method to reduce their environmental toxicity, offering a novel approach to mitigating the ecological impact of chemical pollutants (Prado & Airoldi, 2004).
Advanced Materials and Catalysis The field of advanced materials and catalysis has also benefited from the study of halogenated picolinic acids. Research into the electrocatalytic dechlorination of chloropicolinic acid mixtures has demonstrated the potential for using palladium-modified metal cathodes to convert these compounds into less harmful substances, highlighting a promising avenue for waste treatment and chemical recycling (Hong-xing et al., 2016).
Safety And Hazards
特性
IUPAC Name |
3-amino-4-bromo-6-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c7-2-1-3(8)10-5(4(2)9)6(11)12/h1H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYNVFKAAOCJEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-bromo-6-chloropicolinic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

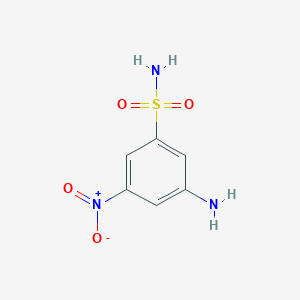
![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one](/img/structure/B1457155.png)
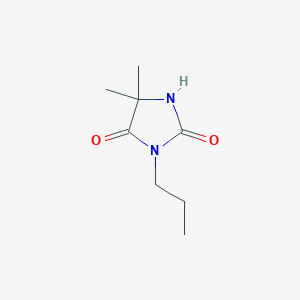
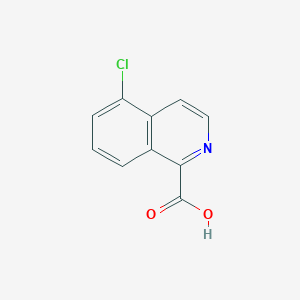
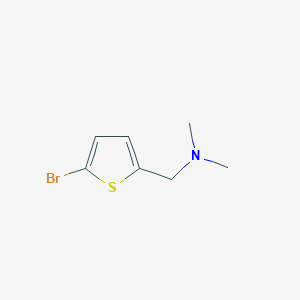
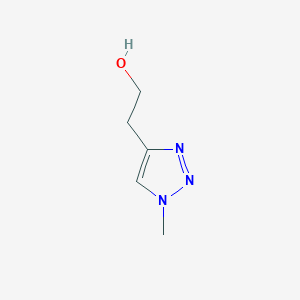
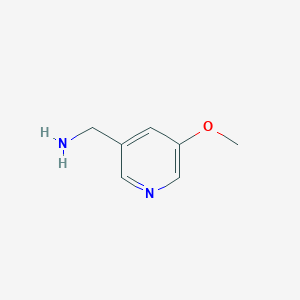
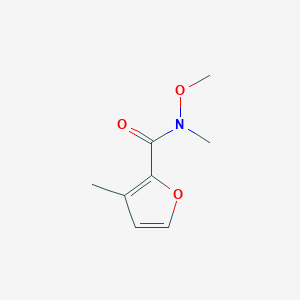

![5-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1457170.png)


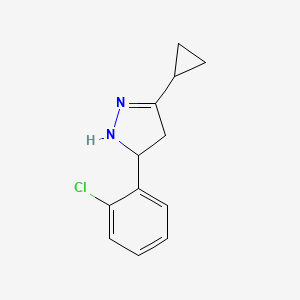
![3-[(6-Bromohexyl)oxy]benzenecarboxamide](/img/structure/B1457174.png)